molecular formula C19H19N3O2 B2556779 3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole CAS No. 2411284-64-3

3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole

Cat. No.: B2556779
CAS No.: 2411284-64-3
M. Wt: 321.38
InChI Key: XRXRCHUHKCFDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative with three distinct substituents:

  • Position 3: Methyl group.
  • Position 5: 2-Methylphenyl group.
  • Position 4: 4-(Oxiran-2-ylmethoxy)phenyl group (an epoxide-containing substituent).

The epoxide moiety (oxirane) is a reactive functional group that enables covalent interactions with biological targets, such as enzymes or receptors, via nucleophilic ring-opening reactions . This structural feature distinguishes it from many other 1,2,4-triazole derivatives, which typically rely on non-covalent interactions for biological activity.

Molecular Formula: C₆H₅O(C₃H₅O)C₆H₃(CH₃)N₃ (exact formula inferred from and structural analysis).
Molecular Weight: 262.23 g/mol (as per ).

Properties

IUPAC Name

3-methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-5-3-4-6-18(13)19-21-20-14(2)22(19)15-7-9-16(10-8-15)23-11-17-12-24-17/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXRCHUHKCFDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C3=CC=C(C=C3)OCC4CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as α-haloketones or α-haloesters.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The oxiran-2-ylmethoxy group, in particular, may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Functional Group Reactivity and Pharmacological Implications

  • Contrasts with thiol (-SH) or methoxy (-OMe) groups in analogs, which rely on hydrogen bonding or hydrophobic interactions .
  • Thiol (-SH) Derivatives :

    • Exhibit antioxidant properties and metal chelation capabilities (e.g., and ).
    • May form disulfide bridges, affecting stability and bioavailability .
  • Methoxy (-OMe) and Ethoxy (-OEt) Groups :

    • Improve lipophilicity and membrane permeability, enhancing antibacterial activity .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s logP is estimated to be moderate (~2.5–3.5), balancing the hydrophobic 2-methylphenyl and polar epoxide groups. This contrasts with highly lipophilic tert-butyl derivatives (, logP >4) and hydrophilic thiols (logP <2) .
  • Solubility :
    • Epoxides are generally less water-soluble than thiols or amines but more soluble than fully aromatic analogs.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction rates.
  • Use catalytic acids (e.g., glacial acetic acid) to enhance cyclization efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • IR Spectroscopy : Confirm the presence of functional groups (e.g., C=N stretch at ~1600 cm⁻¹, epoxide C-O-C at ~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and epoxide protons (δ 3.5–4.5 ppm) .
    • ¹³C NMR : Assign triazole carbons (δ 145–160 ppm) and epoxide carbons (δ 45–55 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW = 350.42 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can crystallographic data resolve structural ambiguities, and what software is recommended for refinement?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles (e.g., triazole ring planarity, epoxide orientation) .
  • Software :
    • SHELX Suite : SHELXL for refinement (handles high-resolution data and twinning) and SHELXS for structure solution .
    • Validation : Check R-factor (<0.05), data-to-parameter ratio (>15:1), and mean σ(C–C) (~0.002 Å) for reliability .

Example : In related triazoles, the C–S bond length (1.677 Å) and N=C double bond (1.332 Å) were critical for confirming tautomeric forms .

Advanced: How should researchers address contradictions in spectroscopic or biological activity data across synthetic batches?

Answer:

  • Root Cause Analysis :
    • Synthetic Variability : Trace impurities (e.g., unreacted intermediates) via HPLC-MS .
    • Isomerism : Use NOESY NMR or SCXRD to detect stereoisomers or regioisomers .
    • Biological Assays : Validate using dose-response curves and control compounds to rule off-target effects .
  • Statistical Tools : Apply error analysis (e.g., χ² tests for crystallographic data) or multivariate analysis for bioactivity outliers .

Case Study : In triazole-thiones, unexpected pyrazole byproducts formed due to competing cyclization pathways—resolved by adjusting reaction temperature and stoichiometry .

Advanced: What computational methods predict the compound’s reactivity or biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental IR/NMR data .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450 for epoxide metabolism) .
  • SAR Modeling : Train QSAR models using bioactivity data from structurally analogous triazoles (e.g., antimicrobial or antitumor derivatives) .

Advanced: How does the epoxide group influence stability, and what handling protocols are advised?

Answer:

  • Reactivity : The epoxide is prone to ring-opening under acidic/basic conditions or nucleophilic attack (e.g., by amines or thiols).
  • Stability Studies :
    • Monitor decomposition via accelerated stability testing (40°C/75% RH) with HPLC .
    • Store under inert atmosphere (N₂) at –20°C in anhydrous solvents .
  • Safety : Use explosion-proof refrigerators and avoid metal catalysts that may induce polymerization .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for high recovery .
  • Chromatography :
    • Flash Column : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
    • HPLC : C18 column with acetonitrile/water mobile phase for analytical purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.